molecular formula C26H25N3O2 B2746712 N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226457-86-8

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2746712
CAS No.: 1226457-86-8
M. Wt: 411.505
InChI Key: ZWHWGECVNVWZIC-UHFFFAOYSA-N
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Description

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound with a unique structure that combines an indole core with a carboxamide group and a diphenylpropylamine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Attachment of the Diphenylpropylamine Moiety: The final step involves the coupling of the diphenylpropylamine moiety to the indole carboxamide. This can be achieved through a nucleophilic substitution reaction where the amine group of diphenylpropylamine reacts with a suitable leaving group on the indole carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and carboxamide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a modulator of enzyme activity.

    Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the indole.

    N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-acetamide: Similar structure with an acetamide group instead of a carboxamide.

Uniqueness

N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the diphenylpropylamine moiety is particularly noteworthy as it can influence the compound’s pharmacokinetic properties and target specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHWGECVNVWZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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